拉坦莫昔芬

科学研究应用

作用机制

莫沙拉坦通过干扰细菌细胞壁合成发挥其抗菌作用。 它抑制肽聚糖链的交联,这对于细菌细胞壁的完整性至关重要 . 这种抑制会导致细菌细胞自溶酶的激活,导致细胞裂解和死亡 . 7-α-甲氧基取代基的存在赋予其 β-内酰胺酶稳定性,使莫沙拉坦对产生 β-内酰胺酶的细菌有效 .

生化分析

Biochemical Properties

Latamoxef works by inhibiting bacterial cell wall biosynthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Cellular Effects

Latamoxef has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall biosynthesis . This action leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Molecular Mechanism

The molecular mechanism of Latamoxef involves the inhibition of bacterial cell wall biosynthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

Latamoxef has been studied in pediatric patients, where population pharmacokinetic models of Latamoxef were established . A two-compartment model with first-order elimination best described the pharmacokinetics of total Latamoxef .

Dosage Effects in Animal Models

These models can guide the individualized administration of Latamoxef .

Metabolic Pathways

Latamoxef is rapidly absorbed after oral administration . Renal excretion accounts for 75% of the elimination of Latamoxef .

Transport and Distribution

Latamoxef is rapidly absorbed after oral administration, and its volume of distribution is 8.51 L . It rapidly distributes into visceral tissues, muscles, bones, myocardium, and other tissues .

Subcellular Localization

Given its mechanism of action, it can be inferred that Latamoxef interacts with penicillin-binding proteins located in the bacterial cell wall .

准备方法

莫沙拉坦的合成涉及多个步骤。 6-氨基青霉烷酸的二苯甲醇酯进行 S-氯化并用碱处理,形成中间体亚磺酰氯 . 然后在氯化锌存在下,用炔丙醇置换该中间体,得到非对映异构体。侧链被保护为苯乙酰胺,三键在 Lindlar 催化剂的作用下部分还原。 生成的环氧化物用 1-甲基-1H-四唑-5-硫醇开环,然后进行 Jones 氧化、臭氧化,最后与亚硫酰氯和吡啶反应得到最终产物 .

化学反应分析

莫沙拉坦会发生各种化学反应,包括:

氧化: Jones 氧化用于其合成.

这些反应中常用的试剂包括氯化锌、Lindlar 催化剂、mCPBA(间氯过氧苯甲酸)和亚硫酰氯 . 形成的主要产物包括具有不同侧链的氧杂头孢菌素核,赋予其抗菌特性 .

相似化合物的比较

莫沙拉坦因其氧杂头孢菌素结构而成为 β-内酰胺类抗生素中独一无二的药物。类似的化合物包括:

头孢噻肟: 另一种第三代头孢菌素,具有类似的抗菌谱,但药代动力学不同.

头孢哌酮: 以其抗假单胞菌活性而闻名,与莫沙拉坦相当.

头孢他啶: 另一种第三代头孢菌素,对革兰氏阴性菌具有更广泛的活性.

莫沙拉坦独特的结构元素,如甲基四唑硫基部分和对羟基苯基丙二酰基,使其与头孢菌素类似物相比具有增强的 β-内酰胺酶稳定性和更长的半衰期 .

属性

IUPAC Name |

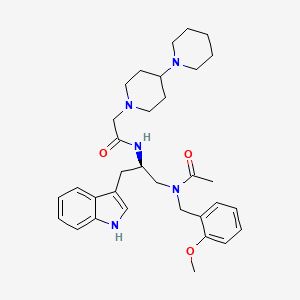

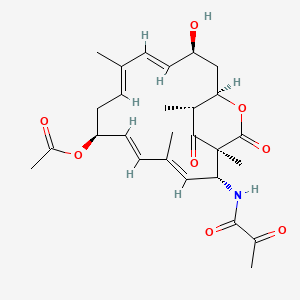

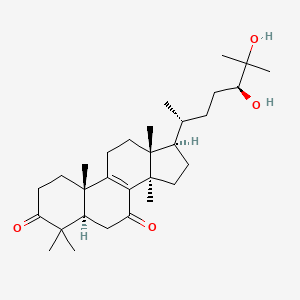

(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCSIUVGFCSJCK-CAVRMKNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023338 | |

| Record name | Moxalactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Latamoxef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.51e-01 g/L | |

| Record name | Latamoxef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that amoxicllin interferes with an autolysin inhibitor. | |

| Record name | Latamoxef | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

64952-97-2, 79120-38-0 | |

| Record name | Moxalactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064952972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079120380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latamoxef | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxalactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Latamoxef | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXALACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6C936Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Latamoxef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Moxalactam, like other beta-lactam antibiotics, targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, ] By binding to and inhibiting these enzymes, moxalactam disrupts the formation of peptidoglycan, a crucial component of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death. [, ]

A: Yes, moxalactam exhibits remarkable stability against a wide range of beta-lactamases, enzymes produced by bacteria to inactivate beta-lactam antibiotics. [, , ] This resistance stems from its 7-alpha-methoxy substituent and p-hydroxyphenylmalonyl group, structural features that contribute to its beta-lactamase stability. [] Moreover, studies have shown that moxalactam can inactivate certain cephalosporinases, a type of beta-lactamase, further enhancing its effectiveness against beta-lactamase-producing bacteria. []

ANone: The molecular formula of moxalactam disodium (the clinically used form) is C20H20N6O9S2Na2. Its molecular weight is 586.5 g/mol.

A: Studies have shown that annealing freeze-dried moxalactam with mannitol as an excipient improves its chemical stability and reduces molecular mobility. [] Specifically, annealing at higher temperatures and for longer durations leads to higher relaxation times, indicating decreased molecular mobility and enhanced stability. [] This suggests that annealing can be a viable strategy to improve the long-term stability of moxalactam formulations.

ANone: Moxalactam itself is not a catalyst. Its primary function is as an antibiotic, inhibiting bacterial enzymes involved in cell wall synthesis.

ANone: While the provided research articles do not discuss computational modeling of moxalactam, these techniques can be valuable in understanding its interactions with PBPs, predicting potential resistance mechanisms, and designing novel derivatives with improved properties.

A: The 7-alpha-methoxy substituent and the p-hydroxyphenylmalonyl group in moxalactam's structure are key to its beta-lactamase stability. [] Studies have shown that modifications to these structural features can impact its resistance to enzymatic hydrolysis. [, ] For instance, replacing the oxygen atom in the oxacephem ring with a sulfur atom does not significantly affect its activity against ADP-induced platelet aggregation but can enhance its inhibition of collagen- and PAF-induced aggregation. [] Additionally, decarboxylated moxalactam derivatives demonstrate a weaker inhibition of ADP-induced aggregation but a stronger inhibition of collagen- and PAF-induced aggregation compared to the parent compound. []

A: Research indicates that the carboxyl group in the amide side chain of moxalactam plays a less significant role in its inhibitory effect on platelet aggregation compared to other structural features. []

A: Freeze-drying moxalactam with mannitol as an excipient and subsequent annealing has been shown to improve its stability. [] Further research is needed to explore additional formulation strategies for enhancing its solubility and bioavailability.

A: Moxalactam is primarily eliminated through renal excretion, with approximately 74% of the drug cleared by the kidneys in healthy individuals. [] The remaining portion undergoes nonrenal elimination, which can be highly variable, especially in elderly individuals. []

A: Moxalactam exhibits rapid and complete bioavailability after intramuscular administration. [] Studies in unweaned calves have shown that its bioavailability after intramuscular injection ranges from 69.8% to 79.1%, with peak serum concentrations achieved within one hour. []

A: Moxalactam demonstrates good penetration into the CSF, particularly in the presence of meningeal inflammation. [, ] In rabbits with experimentally induced meningitis, moxalactam achieved CSF concentrations of 9.7 +/- 1.2 micrograms/ml after intravenous infusion. []

A: Dosage adjustments are necessary for patients with renal impairment. [, ] The degree of adjustment depends on the severity of renal dysfunction, with more significant reductions in dosage required for individuals with lower creatinine clearance rates. [, ]

A: Moxalactam demonstrates potent activity against Bacteroides fragilis, comparable to clindamycin and cefoxitin. [, , ] In animal models of subcutaneous abscesses, moxalactam significantly reduced bacterial load, demonstrating its efficacy against this pathogen in vivo. []

A: Yes, moxalactam has been shown to be highly effective in treating uncomplicated gonorrhea, including infections caused by penicillin-resistant strains. [] In a clinical trial, a single 1 g intramuscular injection of moxalactam eradicated Neisseria gonorrhoeae in all 120 evaluable patients, including two individuals infected with penicillin-resistant strains. []

A: Bacterial resistance to moxalactam can arise through mutations in penicillin-binding proteins (PBPs) that reduce its binding affinity. [] Additionally, some bacteria may develop resistance by acquiring beta-lactamases capable of hydrolyzing moxalactam. []

ANone: Cross-resistance can occur between moxalactam and other beta-lactam antibiotics, particularly those within the same class or those sharing similar mechanisms of action. This is often mediated by mutations in PBPs or the acquisition of extended-spectrum beta-lactamases (ESBLs).

A: Both microbiological assays and high-performance liquid chromatography (HPLC) have been employed to determine moxalactam concentrations in biological samples. [] HPLC offers superior precision and accuracy compared to microbiological methods. []

ANone: While not explicitly addressed in the provided research, the dissolution rate and solubility of moxalactam in various media can influence its bioavailability and therapeutic efficacy. Future studies could investigate these factors to optimize its formulation and delivery.

ANone: Validation of analytical methods used to quantify moxalactam is crucial to ensure accuracy, precision, and specificity. This typically involves establishing parameters such as linearity, range, accuracy, precision, limit of detection, limit of quantitation, and specificity.

ANone: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of moxalactam to guarantee its consistency, safety, and efficacy.

A: Several alternative antibiotics exhibit activity against moxalactam-susceptible bacteria. These include other beta-lactams like ceftazidime, cefsulodin, piperacillin, and carbapenems, as well as non-beta-lactam options such as fluoroquinolones, aminoglycosides, and tetracyclines. [, , ] The choice of alternative antibiotic depends on factors such as the specific pathogen, its susceptibility profile, the site of infection, patient-specific factors like allergies and renal function, and local resistance patterns.

ANone: Ongoing research on moxalactam and other beta-lactam antibiotics relies on a robust research infrastructure, including well-equipped laboratories, access to clinical samples, and collaborative networks of researchers across various disciplines.

A: Moxalactam was first introduced in the early 1980s as a promising new beta-lactam antibiotic with a broad spectrum of activity and stability against many beta-lactamases. [, ] It garnered significant attention for its potential to treat serious infections, particularly those caused by gram-negative bacteria. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

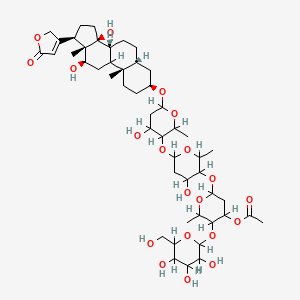

![[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-2-methyl-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-12,14,16-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1674452.png)

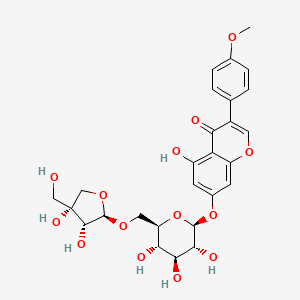

![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)